![molecular formula C18H18Cl2N2O3S B2714380 2,4-dichloro-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 1211241-54-1](/img/structure/B2714380.png)
2,4-dichloro-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,4-dichloro-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a 2-oxopiperidin-1-yl group, which is a type of piperidine, a common structure in medicinal chemistry due to its presence in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with the 2,4-dichloro-5-methyl and N-(3-(2-oxopiperidin-1-yl)phenyl) groups attached to the benzene ring . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonamide group, which could deactivate the benzene ring towards electrophilic aromatic substitution . The 2-oxopiperidin-1-yl group might also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance water solubility compared to a simple aromatic hydrocarbon .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-HIV Activity : A study explored the synthesis of novel primary and secondary benzenesulfonamides, which included variants structurally related to your compound of interest. These compounds demonstrated in vitro antimicrobial and anti-HIV activity, suggesting potential use in treating infections and HIV (Iqbal et al., 2006).
Neurological Applications : Another research focused on a compound, SB-399885, similar to the chemical structure you're interested in. It was found to be a potent, selective 5-HT6 receptor antagonist with potential cognitive-enhancing properties, which could be beneficial in treating neurological conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Cancer Research : A series of benzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit COX-2, an enzyme linked to inflammation and cancer. One compound in this series, JTE-522, showed potent, selective COX-2 inhibition and is under clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Apoptosis-Inducing Activity in Cancer : Novel benzenesulfonamide derivatives were synthesized and shown to have cytotoxic activity towards various human cancer cell lines. Some of these compounds induced apoptosis in cancer cells, making them potential candidates for anticancer drugs (Żołnowska et al., 2016).
Photodynamic Therapy for Cancer : New zinc phthalocyanines substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield. These properties make them promising candidates as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Inhibition of Carbonic Anhydrase I and II : Synthesized benzenesulfonamides showed significant inhibition of carbonic anhydrase I and II, enzymes involved in various physiological processes, including respiration and acid-base balance. This suggests potential therapeutic applications in conditions where carbonic anhydrase activity is a factor (Gul et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-12-9-17(16(20)11-15(12)19)26(24,25)21-13-5-4-6-14(10-13)22-8-3-2-7-18(22)23/h4-6,9-11,21H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOBOXNFPBLLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-5-methyl-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.